molecular formula C12H13NO3 B13807183 3,4,5-Trimethoxycinnamylnitrile

3,4,5-Trimethoxycinnamylnitrile

Cat. No.: B13807183
M. Wt: 219.24 g/mol
InChI Key: UTGSLVKJGNDEMJ-SNAWJCMRSA-N
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Description

3,4,5-Trimethoxycinnamylnitrile is an organic compound characterized by the presence of three methoxy groups attached to a cinnamylnitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxycinnamylnitrile typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium methoxide in methanol as a base, facilitating the formation of the desired nitrile compound .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxycinnamylnitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxycinnamylnitrile involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential therapeutic applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxycinnamic acid
  • 3,4,5-Trimethoxycinnamamide
  • 3,4,5-Trimethoxybenzaldehyde

Uniqueness

3,4,5-Trimethoxycinnamylnitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C12H13NO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8H,1-3H3/b5-4+

InChI Key

UTGSLVKJGNDEMJ-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC#N

Origin of Product

United States

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